

# (R)-(-)-Denopamine structure and chemical properties

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## Compound of Interest

Compound Name: Denopamine

Cat. No.: B1670247

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An In-depth Technical Guide to (R)-(-)-Denopamine

## Introduction

(R)-(-)-Denopamine is an orally active, selective  $\beta$ 1-adrenergic receptor agonist.[1][2] Developed in Japan, it is recognized as a cardiotonic agent used in the treatment of angina and has shown potential for managing congestive heart failure.[2][3][4] Unlike catecholamines, its chemical structure allows for oral administration. This guide provides a comprehensive overview of its structure, chemical properties, mechanism of action, and relevant experimental data for researchers and drug development professionals.

## Chemical Structure and Properties

(R)-(-)-Denopamine, with the IUPAC name 4-[(1S)-2-[2-(3,4-dimethoxyphenyl)ethylamino]-1-hydroxyethyl]phenol, is a derivative of dopamine. Its chemical and physical properties are summarized below.

## Identifiers and Molecular Characteristics

| Property          | Value                                                                             | Reference |
|-------------------|-----------------------------------------------------------------------------------|-----------|
| IUPAC Name        | 4-[(1S)-2-[2-(3,4-dimethoxyphenyl)ethylamino]-1-hydroxyethyl]phenol               |           |
| Synonyms          | (-)- $\alpha$ -(3,4-Dimethoxyphenethylaminomethyl)-4-hydroxybenzylalcohol, TA-064 |           |
| CAS Number        | 71771-90-9                                                                        |           |
| Molecular Formula | C <sub>18</sub> H <sub>23</sub> NO <sub>4</sub>                                   |           |
| Molecular Weight  | 317.38 g/mol                                                                      |           |
| SMILES            | COc1ccc(CCNC--INVALID-LINK--c2ccc(O)cc2)cc1OC                                     |           |
| InChI Key         | VHSBBVZJABQOSG-INIZCTEOSA-N                                                       |           |

## Physicochemical Properties

| Property            | Value                                                | Reference |
|---------------------|------------------------------------------------------|-----------|
| Appearance          | White powder                                         |           |
| Melting Point       | 135°C                                                |           |
| Solubility          | Insoluble in water; Soluble in DMSO (up to 26 mg/mL) |           |
| Storage Temperature | 2-8°C                                                |           |
| LogP                | 1.13                                                 |           |

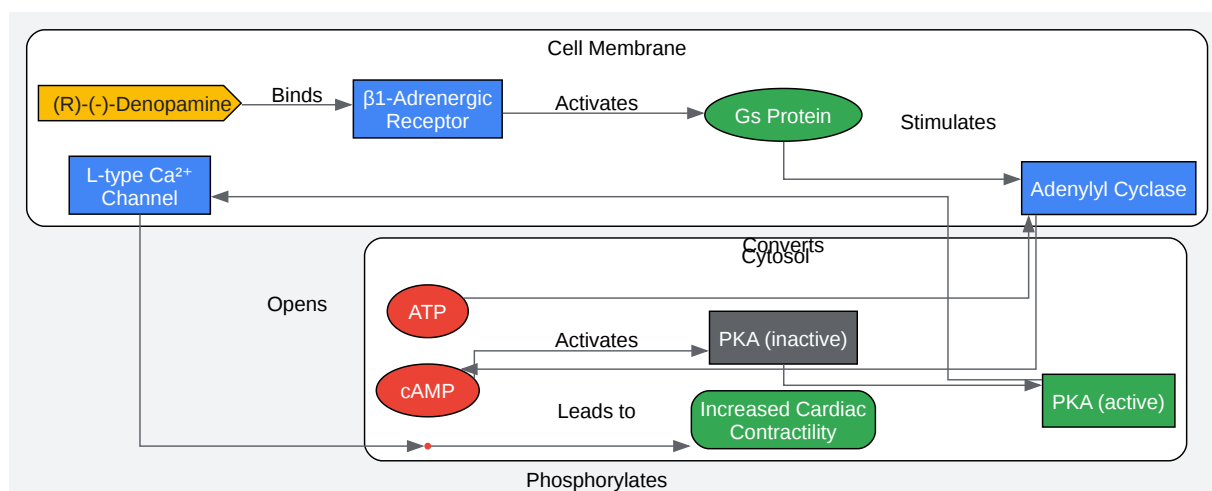
## Mechanism of Action and Signaling Pathway

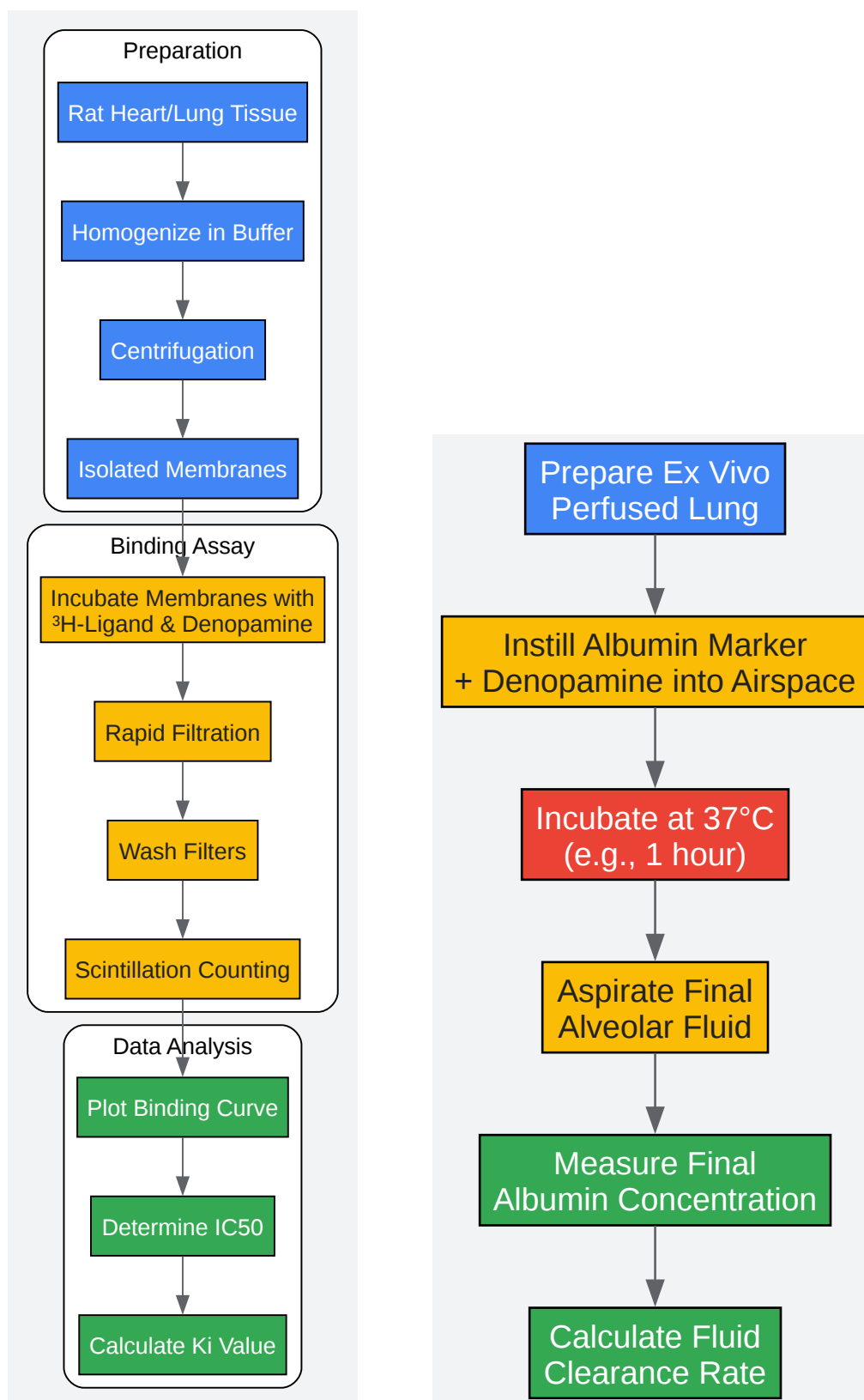
**Denopamine** functions as a selective partial agonist for the  $\beta$ 1-adrenergic receptor, which is predominantly located in cardiac tissue. Its positive inotropic (contractility-enhancing) effect is

mediated through a well-defined signaling cascade.

Upon binding to the  $\beta$ 1-adrenergic receptor on cardiac myocytes, **Denopamine** activates the Gs alpha subunit of the associated G-protein. This, in turn, stimulates adenylyl cyclase to increase the intracellular concentration of cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates L-type calcium channels. This phosphorylation enhances calcium influx into the cell, leading to increased contractility of the heart muscle. The maximum increase in cyclic AMP caused by **denopamine** was found to be approximately 65% of that attained with the full agonist isoproterenol.

Interestingly, at higher concentrations (above  $3 \times 10^{-6}$  M), **Denopamine** exhibits antagonistic properties, leading to a bell-shaped dose-response curve for its inotropic effect. Studies suggest it behaves as an agonist with a pD2 of 6.12 and as an antagonist with a pD2 of 4.50.





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